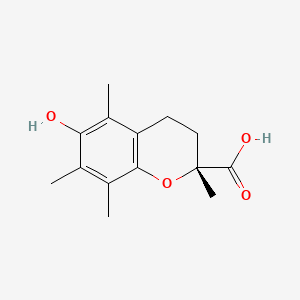

(R)-(+)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid

Übersicht

Beschreibung

(R)-(+)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid, a vitamin E analog, is a mushroom tyrosinase inhibitor.

Biologische Aktivität

(R)-(+)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid, commonly known as Trolox, is a water-soluble derivative of vitamin E and is widely recognized for its antioxidant properties. This compound has been extensively studied for its biological activities, particularly its role in mitigating oxidative stress and its potential therapeutic applications in various diseases.

| Property | Details |

|---|---|

| Molecular Formula | C14H18O4 |

| Molecular Weight | 250.29 g/mol |

| CAS Number | 53188-07-1 |

| Synonyms | Trolox |

| Purity | >98% |

Antioxidant Activity

Trolox is primarily noted for its antioxidant activity , which has been quantified using various assays. It serves as a standard reference in many studies evaluating the antioxidant capacity of other compounds.

Key Findings on Antioxidant Activity:

- ORAC Assay : Trolox exhibits a high Oxygen Radical Absorbance Capacity (ORAC), indicating significant free radical scavenging ability. For example, it has been shown to have an ORAC value comparable to other potent antioxidants like mangiferin .

- Radical Scavenging : In vitro studies demonstrate that Trolox effectively reduces oxidative damage in cellular models, making it a valuable compound for protecting against oxidative stress-related diseases .

Biological Effects

Trolox's biological effects extend beyond mere antioxidant activity. It has been implicated in various cellular processes:

- Inhibition of Aldose Reductase : Trolox has been shown to inhibit aldose reductase (ALR2), an enzyme linked to diabetic complications. This inhibition can reduce sorbitol accumulation in hyperglycemic conditions, thereby mitigating potential damage to tissues .

- Cytotoxicity and Antiproliferative Effects : In cancer research, Trolox has been evaluated for its antiproliferative effects on various cancer cell lines. It has shown potential in reducing cell viability in colon carcinoma cells (Caco-2) through mechanisms involving oxidative stress modulation .

- Anti-inflammatory Properties : Research indicates that Trolox may exert anti-inflammatory effects by modulating the expression of inflammatory cytokines and pathways involved in inflammation .

The mechanisms through which Trolox exerts its biological activities include:

- Free Radical Scavenging : Directly neutralizing reactive oxygen species (ROS).

- Regulation of Cell Signaling Pathways : Influencing pathways related to apoptosis and cell survival.

- Modulation of Enzyme Activities : Inhibiting enzymes such as ALR2 that contribute to pathological conditions.

Comparative Studies

In comparative studies with other antioxidants, Trolox consistently ranks high due to its effectiveness and safety profile. Below is a summary of some comparative data:

| Compound | IC50 (µM) | ORAC Value (U/ml) | Mechanism of Action |

|---|---|---|---|

| Trolox | 61.3 ± 1.3 | 65.7 | Aldose reductase inhibition; radical scavenging |

| Epalrestat | 72.7 ± 1.6 | - | Aldose reductase inhibition |

| Mangiferin | - | Comparable to Trolox | Radical scavenging |

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Mechanism of Action

Trolox acts as a potent antioxidant by scavenging free radicals and reducing oxidative stress in biological systems. Its structure allows it to donate electrons to reactive oxygen species (ROS), thus neutralizing their harmful effects.

Case Studies

- A study published in the Journal of Agricultural and Food Chemistry demonstrated that Trolox effectively inhibited tyrosinase activity, which is crucial in melanin production and skin pigmentation disorders .

- In another research article, Trolox was shown to significantly reduce intracellular ROS levels in V79 cell cultures, highlighting its potential in cancer chemoprevention .

Neuroprotective Applications

Trolox has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases.

Research Findings

- A study indicated that Trolox could mitigate oxidative damage in neuronal cells exposed to neurotoxic agents. This suggests potential therapeutic applications in conditions like Alzheimer’s disease and Parkinson's disease .

- Additionally, Trolox has been explored for its role in enhancing cognitive functions by protecting neurons from oxidative stress during aging .

Pharmaceutical Applications

Trolox is utilized in the formulation of various pharmaceutical products due to its antioxidant properties.

Formulation Examples

- It is often incorporated into topical formulations to enhance skin protection against UV radiation and oxidative damage. Clinical trials have shown improved skin barrier function and reduced signs of aging with Trolox-enriched products .

- In oral supplements, Trolox serves as a key ingredient aimed at improving overall health by combating oxidative stress associated with chronic diseases .

Food Industry Applications

In the food industry, Trolox is used as a standard for measuring antioxidant capacity in food products.

Antioxidant Capacity Measurement

- The Trolox Equivalent Antioxidant Capacity (TEAC) assay utilizes Trolox as a reference compound to quantify the antioxidant activity of various food extracts. This method has been widely adopted for evaluating the health benefits of functional foods .

Research Applications

Trolox is frequently employed as a control substance in research studies assessing the antioxidant capacity of new compounds.

Research Utilization

- In pharmacological studies, Trolox serves as a benchmark to compare the efficacy of newly synthesized antioxidants against established standards .

- Its role as an antioxidant in various experimental setups allows researchers to draw parallels between different compounds' activities and their potential therapeutic benefits .

Data Table: Summary of Applications

Eigenschaften

IUPAC Name |

(2R)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-7-8(2)12-10(9(3)11(7)15)5-6-14(4,18-12)13(16)17/h15H,5-6H2,1-4H3,(H,16,17)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLEVLJDDWXEYCO-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)C(=O)O)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(CC[C@](O2)(C)C(=O)O)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30201189 | |

| Record name | 6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylic acid, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53101-49-8 | |

| Record name | 6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylic acid, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053101498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylic acid, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(+)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-HYDROXY-2,5,7,8-TETRAMETHYL-CHROMAN-2-CARBOXYLIC ACID, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O8B70QB9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Trolox exert its antioxidant effects?

A1: Trolox functions as a chain-breaking antioxidant. [] It donates a hydrogen atom to lipid peroxyl radicals, effectively neutralizing them and preventing further propagation of lipid peroxidation. [, , ] This protective effect has been observed in various models, including micelles, blood plasma, and living organisms.

Q2: What is the mechanism behind Trolox's protective effect against oxidative stress-induced injury?

A2: Research suggests that Trolox effectively inhibits lipid peroxidation, a major consequence of oxidative stress. [, ] For instance, in a study involving hemorrhage and resuscitation in rats, Trolox administration significantly reduced hepatocellular injury, indicated by lower α-glutathione-S-transferase serum levels compared to the untreated group. [] This protective effect is attributed to its ability to scavenge reactive oxygen species (ROS), thereby mitigating oxidative damage.

Q3: Does Trolox influence the expression of genes involved in the cellular response to oxidative stress?

A3: Interestingly, Trolox has been shown to modulate the expression of heme oxygenase-1 (HO-1), a crucial stress-responsive gene. [] While Trolox attenuated the H/R-induced increase of HO-1 in hepatocytes, it did not affect the already high constitutive levels in nonparenchymal cells. [] This suggests a cell-specific influence of Trolox on HO-1 expression, potentially linked to its antioxidant activity and the role of ROS in HO-1 regulation.

Q4: Can Trolox be chemically modified to enhance its antioxidant properties?

A4: Scientists have explored derivatizing Trolox for various applications. One example is the development of (2R)-2,5-dioxopyrrolidin-1-yl-2,5,7,8-tetramethyl-6-(tetrahydro-2H-pyran-2-yloxy)chroman-2-carboxylate (NPCA). [] This novel compound acts as a derivatization reagent for electrochemical detection in high-performance liquid chromatography (HPLC), enabling sensitive detection of neuroactive monoamines and their metabolites.

Q5: Beyond antioxidant activity, does Trolox exhibit other biological effects?

A5: Research suggests that Trolox, in conjunction with other compounds like GABA and lorazepam, can be incorporated into novel drug designs targeting biological stress. [] These compounds, demonstrating lipid peroxidation inhibition, were effective in reducing stress-induced oxidative damage, uropepsinogen levels, and morphological changes in animal models. [] Furthermore, they also impacted drug metabolism, specifically decreasing cytochrome P450 activity and erythromycin N-demethylation. [] This highlights Trolox's potential in multi-target drug development for stress-related conditions.

Q6: Can Trolox inhibit tyrosinase activity, and are there any stereochemical considerations?

A6: Both (R)- and (S)-enantiomers of (R)-(+)-6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (HTCCA) have demonstrated inhibitory effects on mushroom tyrosinase, an enzyme involved in melanin synthesis. [] The study revealed that both enantiomers act as competitive inhibitors of tyrosinase, with similar potency. [] This finding highlights the potential application of HTCCA as a tyrosinase inhibitor in various fields, including food, cosmetics, and medicine.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.